

Physical properties of 4-(4-methylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Methylphenyl)but-3-en-2-one

Cat. No.: B8805955

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An In-depth Technical Guide to the Physical Properties of **4-(4-methylphenyl)but-3-en-2-one**

Introduction

4-(4-methylphenyl)but-3-en-2-one, also known as 4-(p-tolyl)but-3-en-2-one, is an organic compound with the chemical formula $C_{11}H_{12}O$.^[1] It is characterized by a butenone core substituted with a para-methylphenyl group.^[1] This compound primarily exists as the trans-isomer and is a solid at room temperature. It serves as a valuable intermediate in various organic syntheses.^[1] This guide provides a comprehensive overview of its physical properties, the experimental methods used to determine them, and a visualization of its synthesis.

Physical and Chemical Properties

The physical and chemical properties of **4-(4-methylphenyl)but-3-en-2-one** are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and for the development of new synthetic methodologies.

| Property | Value |
|----------------------|---|
| Molecular Formula | C ₁₁ H ₁₂ O[1][2] |
| Molecular Weight | 160.21 g/mol [1][2][3] |
| Appearance | Yellow crystalline solid[1][2] |
| Melting Point | 29-33 °C[1][2] |
| Boiling Point | ~280.6 °C (Predicted)[1][2] |
| Density | 0.999 ± 0.06 g/cm ³ (Predicted)[2] |
| LogP (Octanol/Water) | 2.65[4] |
| CAS Number | 3160-38-1[2][3][5] |

Experimental Protocols

The determination of the physical properties of **4-(4-methylphenyl)but-3-en-2-one** relies on standard laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

- Capillary tubes
- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Thermometer
- Sample of **4-(4-methylphenyl)but-3-en-2-one**

Procedure:

- A small amount of the crystalline solid is packed into a capillary tube.

- The capillary tube is placed in the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This range is reported as the melting point. For **4-(4-methylphenyl)but-3-en-2-one**, this range is 29-33 °C.^{[1][2]}

Boiling Point Determination (Predicted)

The reported boiling point is a predicted value, likely obtained through computational modeling based on the compound's structure. Experimental determination would typically involve distillation.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Heating mantle
- Thermometer
- Boiling chips

Procedure:

- The compound is placed in the distillation flask with boiling chips.
- The apparatus is assembled for simple distillation.
- The flask is heated, and the temperature is monitored.
- The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid is in equilibrium with its vapor, is recorded as the boiling point.

LogP (Octanol/Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

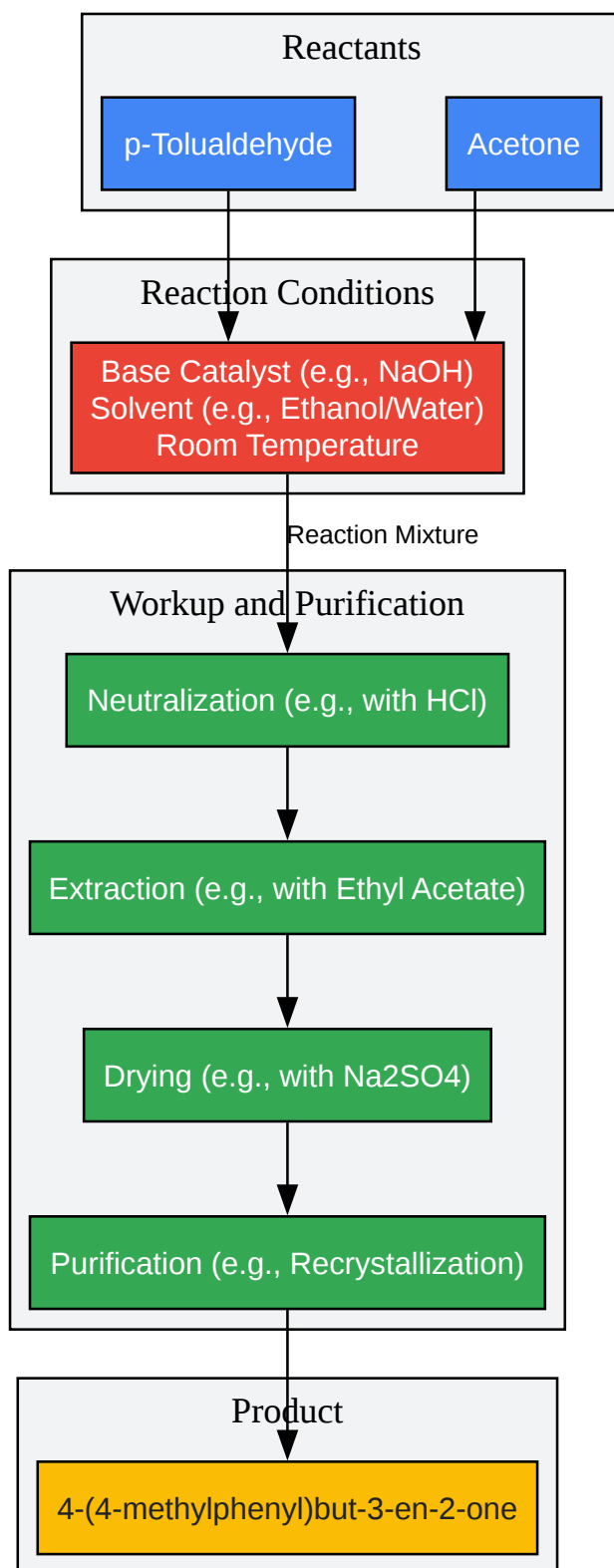
- Separatory funnel
- n-Octanol
- Water
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)
- Sample of **4-(4-methylphenyl)but-3-en-2-one**

Procedure (Shake-Flask Method):

- A known amount of the compound is dissolved in a mixture of n-octanol and water.
- The mixture is shaken vigorously to allow for partitioning between the two phases.
- The mixture is allowed to separate into two distinct layers.
- The concentration of the compound in each layer is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For **4-(4-methylphenyl)but-3-en-2-one**, the LogP is 2.65.[\[4\]](#)

Synthesis Pathway

4-(4-methylphenyl)but-3-en-2-one can be synthesized via an aldol condensation reaction between p-tolualdehyde and acetone. The following diagram illustrates the general workflow for this synthesis.



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- To cite this document: BenchChem. [Physical properties of 4-(4-methylphenyl)but-3-en-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8805955#physical-properties-of-4-4-methylphenyl-but-3-en-2-one]

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Email: info@benchchem.com